molecular formula C21H16N4O4S B2552015 3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251606-43-5

3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

Cat. No.: B2552015
CAS No.: 1251606-43-5
M. Wt: 420.44
InChI Key: YWRWVIZPYCJWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(3-Methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile is a heterocyclic compound characterized by a fused pyrido-thiadiazine dioxide core substituted with a 3-methoxyphenyl group at position 4 and a benzonitrile-containing methyl group at position 2. Its structure combines a thiadiazine dioxide ring (a sulfonamide derivative) with a pyridine moiety, conferring unique electronic and steric properties.

Crystallographic tools like SHELXL and ORTEP-3 (used for structural refinement and visualization) are critical for resolving its 3D conformation, which is essential for understanding its pharmacological interactions .

Properties

IUPAC Name

3-[[4-(3-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-29-18-8-3-7-17(12-18)25-20-19(9-4-10-23-20)30(27,28)24(21(25)26)14-16-6-2-5-15(11-16)13-22/h2-12H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWVIZPYCJWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to synthesize findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C20H18N4O4S\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This structure features a pyrido-thiadiazine core which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrido-thiadiazine derivatives. For instance:

  • Cell Line Studies : Compounds similar to the target molecule have shown moderate to significant cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. These studies utilized assays like MTT to assess cell viability and proliferation .
Cell Line Compound IC50 (µM) Effect
HCT-116Pyrido-thiadiazine derivative15.5Moderate cytotoxicity
MCF-7Pyrido-thiadiazine derivative10.2Significant cytotoxicity
HeLaPyrido-thiadiazine derivative12.0Moderate cytotoxicity

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : The compounds may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Inhibition of DNA Synthesis : Some derivatives have been shown to interfere with DNA replication processes, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis .

Study 1: Anticancer Efficacy in vitro

A study conducted by researchers at the Medical University of Gdańsk evaluated a series of pyrido[4,3-e][1,2,4]thiadiazine derivatives for their anticancer properties. The study found that certain derivatives exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines while showing low toxicity to normal cells .

Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the structure-activity relationship (SAR) of pyrido-thiadiazines indicated that modifications on the phenyl ring could enhance biological activity. The introduction of methoxy groups was associated with improved potency against cancer cell lines .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structural features that include a pyrido-thiadiazine core and a benzonitrile moiety. The presence of the methoxyphenyl substituent enhances its lipophilicity and biological activity.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The thiadiazine ring is known for its ability to interfere with bacterial cell wall synthesis and function.

Case Study : In a recent investigation, derivatives of thiadiazine were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays.

Anticancer Potential

Research has also focused on the anticancer properties of compounds containing the pyrido-thiadiazine framework. These compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of topoisomerases or modulation of signaling pathways.

Data Table: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)
AMCF-75.2
BHeLa3.8
CA5497.0

Biological Mechanisms

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It may act as an antagonist or agonist at various cellular receptors, influencing cellular signaling cascades.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Material Science Applications

Beyond biological applications, this compound has potential uses in material sciences:

Photovoltaic Materials

The unique electronic properties of this compound may allow it to be used in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed for solar energy applications.

Research Findings : Preliminary studies have demonstrated that films made from this compound exhibit favorable charge transport properties when incorporated into photovoltaic cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrido-thiadiazine and pyrido-pyrimidinone derivatives. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Biological Activity/Properties Reference
3-((4-(3-Methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile Pyrido-thiadiazine dioxide 3-Methoxyphenyl (position 4); benzonitrile-methyl (position 2) Hypothesized to modulate kinase or protease activity due to sulfonamide and nitrile groups N/A
4-((Methyl(2-(1-(4-oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)amino)methyl)benzonitrile Pyrido-pyrimidinone Pyrazolyl group; benzonitrile-methyl Demonstrated in vitro cytotoxicity in cancer cell lines (specific targets not disclosed)
4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile Pyrido-pyrimidinone Piperidinyl group; benzonitrile Improved solubility and CNS penetration compared to non-piperidine analogues
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridin-2(1H)-one 3-Methoxyphenyl; 4-methoxyphenyl; nitrile Antioxidant activity (17.55% DPPH scavenging at 12 ppm)

Key Observations:

Core Heterocycle Impact: The pyrido-thiadiazine dioxide core in the target compound distinguishes it from pyrido-pyrimidinone derivatives (e.g., compounds in ). The thiadiazine ring’s sulfonamide group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), whereas pyrido-pyrimidinones are often associated with kinase inhibition .

However, the target compound’s benzonitrile group may confer stronger electrophilic character, influencing reactivity with thiol-containing proteins. Piperidine-containing analogues () show enhanced blood-brain barrier penetration, a trait absent in the target compound due to its bulkier thiadiazine dioxide core.

ADMET and Solubility: The 1,1-dioxido group in the target compound likely improves aqueous solubility compared to non-sulfonamide analogues. This contrasts with pyrido-pyrimidinones (), which often require solubilizing groups (e.g., piperidine) for bioavailability. Benzonitrile derivatives (common in ) may exhibit similar metabolic pathways, such as cytochrome P450-mediated nitrile hydrolysis, but structural differences could alter toxicity profiles.

Methodological Considerations for Comparison

  • Similarity Metrics: Structural similarity assessments often use Tanimoto coefficients or fingerprint-based algorithms. pyridinones .
  • Docking Studies : Molecular docking (as performed for pyridin-2(1H)-ones in ) could predict the target compound’s interactions with proteins like kinases or oxidoreductases, but experimental validation is required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.